molecular formula C7H8BrNO2S B1271902 4-Bromo-3-methylbenzenesulfonamide CAS No. 879487-75-9

4-Bromo-3-methylbenzenesulfonamide

Cat. No.: B1271902
CAS No.: 879487-75-9
M. Wt: 250.12 g/mol
InChI Key: KRUSKWRPOCHSGC-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylbenzenesulfonamide typically involves the sulfonation of 4-bromo-3-methylbenzene (also known as 4-bromo-m-xylene) followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: 4-Bromo-3-methylbenzene is treated with sulfuric acid to introduce the sulfonic acid group, forming 4-bromo-3-methylbenzenesulfonic acid.

    Amidation: The sulfonic acid is then reacted with ammonia or an amine to form the sulfonamide group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Sulfonic acids or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-3-methylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbenzenesulfonamide depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

    4-Bromo-2-methylbenzenesulfonamide: Similar structure but with the methyl group at the second position.

    4-Bromo-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a methyl group.

    4-Bromo-3-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of a methyl group.

Uniqueness: 4-Bromo-3-methylbenzenesulfonamide is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the sulfonamide group also imparts distinct properties, making it valuable for various applications.

Properties

IUPAC Name

4-bromo-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUSKWRPOCHSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372044
Record name 4-bromo-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879487-75-9
Record name 4-bromo-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 28% aqueous NH3 solution (2.0 ml) was added to a solution of 4-bromo-3-methyl-benzenesulfonyl chloride (250 mg, 0.927 mmol) in THF (2.0 ml) at 0° C. The mixture was stirred at 0° C. for 6.5 hours. The reaction mixture was quenched with 1 N HCl and extracted with CH2Cl2. The organic layer was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (CH2Cl2—AcOEt) to give 4-bromo-3-methyl-benzenesulfonamide as a white powder (126 mg, 54%).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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